molecular formula C21H23N7O6 B11932931 Tryptamine guanosine carbamate

Tryptamine guanosine carbamate

Cat. No.: B11932931
M. Wt: 469.5 g/mol
InChI Key: WKHCFGWBMMFLHU-NVQRDWNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptamine guanosine carbamate is a selective inhibitor of histidine triad nucleotide-binding protein 1 (HINT1). This compound has shown significant potential in enhancing morphine antinociception while preventing the development of tolerance . It is primarily used in scientific research for its unique properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tryptamine guanosine carbamate involves the reaction of tryptamine with guanosine in the presence of a carbamoylating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the process . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tryptamine guanosine carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tryptamine guanosine carbamate has a wide range of scientific research applications, including:

Mechanism of Action

Tryptamine guanosine carbamate exerts its effects by selectively inhibiting HINT1. This inhibition enhances the antinociceptive effects of morphine and prevents the development of tolerance. The compound reduces the recruitment of N-methyl-D-aspartate receptor (NMDAR) activity promoted by morphine, thereby attenuating NMDAR function and alleviating mechanical allodynia .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring monoamine compound that serves as a precursor to several neurotransmitters.

    Guanosine: A nucleoside that plays a crucial role in cellular signaling and metabolism.

    Carbamate Derivatives: Compounds that contain the carbamate functional group and are used in various chemical and pharmaceutical applications.

Uniqueness

Tryptamine guanosine carbamate is unique due to its selective inhibition of HINT1 and its ability to enhance morphine antinociception while preventing tolerance. This sets it apart from other similar compounds, which may not exhibit the same level of specificity or therapeutic potential.

Properties

Molecular Formula

C21H23N7O6

Molecular Weight

469.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C21H23N7O6/c22-20-26-17-14(18(31)27-20)25-9-28(17)19-16(30)15(29)13(34-19)8-33-21(32)23-6-5-10-7-24-12-4-2-1-3-11(10)12/h1-4,7,9,13,15-16,19,24,29-30H,5-6,8H2,(H,23,32)(H3,22,26,27,31)/t13-,15-,16-,19-/m1/s1

InChI Key

WKHCFGWBMMFLHU-NVQRDWNXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O

Origin of Product

United States

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